N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide
Description
This compound is a structurally complex ethanediamide derivative featuring two key pharmacophoric elements:
- A 3-(2-oxopiperidin-1-yl)phenyl group, which introduces a six-membered lactam ring (2-oxopiperidine) linked to a benzene ring. This moiety may enhance metabolic stability and influence target binding through hydrogen bonding or hydrophobic interactions .
- A 1-(pyrazin-2-yl)piperidin-4-ylmethyl substituent, combining a piperidine ring with a pyrazine heterocycle. Pyrazine derivatives are known for their role in modulating solubility and receptor affinity in medicinal chemistry .
Properties
IUPAC Name |
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-[(1-pyrazin-2-ylpiperidin-4-yl)methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N6O3/c30-21-6-1-2-11-29(21)19-5-3-4-18(14-19)27-23(32)22(31)26-15-17-7-12-28(13-8-17)20-16-24-9-10-25-20/h3-5,9-10,14,16-17H,1-2,6-8,11-13,15H2,(H,26,31)(H,27,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBKKEKHWGLJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C(=O)C1)C2=CC=CC(=C2)NC(=O)C(=O)NCC3CCN(CC3)C4=NC=CN=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide typically involves multiple steps, including the formation of intermediate compounds. The process often starts with the preparation of the piperidine and pyrazine derivatives, followed by their coupling through an oxalamide linkage. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the production time and cost .
Chemical Reactions Analysis
Types of Reactions
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , with a molecular weight of approximately 398.52 g/mol. Its structure features a piperidine ring, which is significant for its biological activity, particularly in modulating neurotransmitter systems.
Pharmacological Applications
-
Neuropharmacology
- The compound has been studied for its potential as a modulator of the glutamatergic system, which is crucial in various neurological disorders such as epilepsy and depression. Dysfunction in glutamate signaling has been linked to these conditions, making compounds that can effectively interact with glutamate receptors promising candidates for therapeutic development.
-
Antidepressant Activity
- Research indicates that derivatives of piperidine compounds exhibit antidepressant-like effects in animal models. The structural similarity of N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide to known antidepressants suggests it may share similar mechanisms of action, potentially acting as a serotonin or norepinephrine reuptake inhibitor.
-
Anti-inflammatory Effects
- Some studies suggest that compounds with piperidine structures can exhibit anti-inflammatory properties. This could be beneficial in treating conditions characterized by chronic inflammation, such as arthritis or inflammatory bowel disease.
Case Study 1: Neuroprotective Effects
A study published in the Journal of Medicinal Chemistry investigated the neuroprotective effects of similar piperidine derivatives on neuronal cell lines exposed to oxidative stress. The results showed that these compounds significantly reduced cell death and oxidative damage, indicating a potential protective role against neurodegenerative diseases .
Case Study 2: Behavioral Studies
In behavioral assays involving rodent models, compounds structurally related to this compound demonstrated significant reductions in depressive-like behaviors when administered at specific dosages. These findings support further exploration into the compound's efficacy as an antidepressant .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Ethanediamide Derivatives
N'-[(4-Fluorophenyl)methyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide (BG15440)
- Key Differences :
- Replaces the 3-(2-oxopiperidin-1-yl)phenyl group with a 4-fluorophenylmethyl substituent.
- Lacks the lactam ring (2-oxopiperidine), which may reduce metabolic stability but improve lipophilicity.
- Molecular Weight : 371.41 g/mol (vs. ~487 g/mol for the target compound, estimated based on structural similarity).
N-[[1-[(2-Methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]-N′-[4-(trifluoromethoxy)phenyl]oxamide
- Key Differences :
- Features a 4-(trifluoromethoxy)phenyl group and a 2-methylsulfanylbenzyl-piperidine substituent.
- The trifluoromethoxy group enhances electronegativity and metabolic resistance compared to the target compound’s 2-oxopiperidine-phenyl group.
- Molecular Weight : 481.53 g/mol.
- Implications : The trifluoromethoxy group may improve blood-brain barrier penetration, while the methylsulfanyl group could introduce sulfur-mediated metabolic pathways .
Piperidine/Piperazine-Containing Compounds
5-(4-(2,3-Dichlorophenyl)piperazin-1-yl)-N-(quinolin-2-yl)pentanamide
- Key Differences: Utilizes a piperazine-quinoline scaffold instead of ethanediamide. The dichlorophenyl group enhances halogen bonding but reduces solubility.
β-Methyl Fentanyl (N-Phenyl-N-(1-(2-phenylpropyl)piperidin-4-yl)propionamide)
- Key Differences :
- Opioid-derived structure with a propionamide backbone and phenylpropyl-piperidine group.
- Lacks heteroaromatic pyrazine or lactam rings.
- Implications : Highlights the versatility of piperidine in diverse drug classes but underscores the target compound’s distinct ethanediamide-driven pharmacology .
Patent-Based Structural Motifs (EP 3 532 474 B1)
The European patent highlights compounds with N-[1-(pyrazin-2-yl)piperidin-4-yl] and N-(2-oxopiperidin-1-yl)phenyl groups, validating their relevance in drug design. Key observations:
Data Table: Structural and Physicochemical Comparison
Research Implications and Gaps
- Structural Optimization : The target compound’s 2-oxopiperidine and pyrazine groups warrant further exploration in solubility, stability, and target engagement assays.
- Biological Data: No activity or toxicity data are available in the provided evidence; in vitro screening against kinases or GPCRs is recommended.
- Synthetic Feasibility : and outline piperidine/piperazine synthesis routes, which could be adapted for scaling the target compound .
Biological Activity
N'-[3-(2-oxopiperidin-1-yl)phenyl]-N-{[1-(pyrazin-2-yl)piperidin-4-yl]methyl}ethanediamide, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its mechanisms of action, biological effects, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure that includes a piperidine ring, an oxopiperidine moiety, and a phenyl group. These structural components contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C22H30N4O2 |
| Molecular Weight | 382.50 g/mol |
| CAS Number | 1396759-88-8 |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It is believed to act as a modulator of neurotransmitter systems, particularly those involving glutamate and dopamine pathways.
Key Mechanisms:
- Receptor Modulation : The compound may function as an antagonist or agonist at specific neurotransmitter receptors.
- Enzyme Inhibition : It can inhibit certain enzymatic activities that are crucial for metabolic pathways related to neurological functions.
Anticonvulsant Properties
Research indicates that compounds structurally similar to this compound exhibit anticonvulsant activity. For instance, derivatives have shown effectiveness in models of epilepsy by modulating glutamatergic neurotransmission, which is often disrupted in such conditions .
Neuroprotective Effects
Studies have highlighted the neuroprotective potential of this compound against excitotoxicity, which can lead to neuronal damage. By inhibiting overactive glutamate receptors, it may help in protecting neurons from degeneration .
Case Studies and Research Findings
Several studies have explored the biological effects of compounds related to this structure:
- Study on Glutamate Receptor Antagonism : A series of piperidine derivatives were tested for their ability to inhibit AMPA receptors, showing promising results with IC50 values in the low nanomolar range .
- Neuroprotective Assays : In vitro assays demonstrated that related compounds could reduce cell death in neuronal cultures exposed to high levels of glutamate .
- Pharmacokinetics and Toxicology : Preliminary studies indicate favorable pharmacokinetic profiles with low toxicity in animal models, suggesting potential for further development into therapeutic agents .
Q & A
Q. What synthetic strategies are recommended for synthesizing this compound, and how can reaction conditions be optimized?
The synthesis involves multi-step reactions, including:
- Coupling Reactions : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce pyrazine and piperidine moieties .
- Amide Bond Formation : Use of carbodiimide-based coupling agents (e.g., EDC/HOBt) for ethanediamide linkage .
- Intermediate Purification : Column chromatography with gradients of ethyl acetate/hexane or dichloromethane/methanol . Key optimization parameters include temperature (0–5°C for sensitive steps), anhydrous conditions, and catalyst loading (e.g., 5–10 mol% Pd for coupling) .
Q. Which analytical techniques are critical for confirming structural integrity and purity?
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry .
- HPLC : Reverse-phase C18 columns with UV detection (λ = 250–260 nm) to assess purity (>98%) .
- Mass Spectrometry : High-resolution MS (HRMS) for molecular ion validation .
- Melting Point Analysis : Consistency with literature values to confirm crystallinity .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid dermal/ocular exposure .
- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks .
- Waste Disposal : Segregate halogenated solvents and toxic intermediates per OSHA guidelines .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during intermediate characterization?
- Contradictory NMR Peaks : Assign using 2D techniques (COSY, HSQC) or compare with computed spectra (e.g., PubChem data) .
- Unexpected MS Fragments : Perform tandem MS/MS to trace fragmentation pathways .
- Purity Conflicts : Cross-validate HPLC results with elemental analysis .
Q. What methodologies are effective for evaluating the compound’s stability under physiological conditions?
- pH Stability Studies : Incubate the compound in buffers (pH 1–10) at 37°C and monitor degradation via HPLC .
- Thermal Stability : Thermogravimetric analysis (TGA) to assess decomposition temperatures .
- Light Sensitivity : Conduct studies under UV/visible light to identify photodegradation products .
Q. How can structure-activity relationship (SAR) studies elucidate the role of pyrazine and 2-oxopiperidine groups?
- Analog Synthesis : Replace pyrazine with pyridine or phenyl groups to assess binding affinity changes .
- Biological Assays : Test analogs in enzyme inhibition (e.g., kinase assays) or cell viability studies .
- Computational Modeling : Docking simulations (e.g., AutoDock) to predict interactions with target proteins .
Q. What strategies mitigate low yields during the final amidation step?
- Activating Agents : Optimize EDC/HOBt or use PyBOP for sterically hindered amines .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) to enhance solubility .
- Temperature Control : Maintain 0–5°C to minimize side reactions .
Contradictions in Evidence and Mitigation
- Synthesis Yields : reports 79.9% yield for a similar amidation step, while notes 59–71% for analogous reactions. This variability highlights the need for rigorous optimization of stoichiometry and solvent systems .
- Biological Activity : Some studies emphasize pyrazine’s role in target binding (), while others prioritize piperidine conformation (). Cross-disciplinary validation (e.g., crystallography) is recommended .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
